molecular formula C5H9KOS2 B080728 Potassium isobutylxanthate CAS No. 13001-46-2

Potassium isobutylxanthate

Cat. No.: B080728
CAS No.: 13001-46-2
M. Wt: 188.4 g/mol
InChI Key: CRAXZMAICBMTCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium isobutylxanthate is an organosulfur compound widely used in the mining industry as a flotation agent. It is a potassium salt of isobutylxanthic acid and is known for its ability to selectively separate valuable minerals from ores. This compound is also utilized in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium isobutylxanthate is typically synthesized by reacting carbon disulfide with isobutyl alcohol in the presence of potassium hydroxide. The reaction proceeds as follows:

CS2+C4H9OH+KOHC4H9OCS2K+H2O\text{CS}_2 + \text{C}_4\text{H}_9\text{OH} + \text{KOH} \rightarrow \text{C}_4\text{H}_9\text{OCS}_2\text{K} + \text{H}_2\text{O} CS2​+C4​H9​OH+KOH→C4​H9​OCS2​K+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of carbon disulfide to a mixture of isobutyl alcohol and potassium hydroxide under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: Potassium isobutylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Xanthate derivatives.

Scientific Research Applications

Potassium isobutylxanthate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use in drug delivery systems.

    Industry: It is extensively used in the mining industry for the flotation of sulfide ores.

Mechanism of Action

The mechanism by which potassium isobutylxanthate exerts its effects involves the formation of a complex with metal ions. This complexation enhances the hydrophobicity of the mineral surface, facilitating its separation from the ore in flotation processes. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the adsorption of the xanthate onto the mineral surface.

Comparison with Similar Compounds

  • Potassium ethylxanthate
  • Potassium butylxanthate
  • Potassium amylxanthate

Comparison: Potassium isobutylxanthate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. Compared to potassium ethylxanthate and potassium butylxanthate, it offers better selectivity in flotation processes. Potassium amylxanthate, on the other hand, has a longer alkyl chain, making it more hydrophobic but less reactive.

Properties

IUPAC Name

potassium;2-methylpropoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXZMAICBMTCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6791-12-4 (Parent)
Record name Potassium isobutylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00156293
Record name Potassium isobutylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-46-2
Record name Potassium isobutylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium isobutylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium O-isobutyl dithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium isobutylxanthate
Reactant of Route 2
Potassium isobutylxanthate
Reactant of Route 3
Reactant of Route 3
Potassium isobutylxanthate
Reactant of Route 4
Reactant of Route 4
Potassium isobutylxanthate
Reactant of Route 5
Potassium isobutylxanthate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.